molecular formula C11H11N3O2 B5776493 6-anilino-3-methyl-1H-pyrimidine-2,4-dione

6-anilino-3-methyl-1H-pyrimidine-2,4-dione

Cat. No.: B5776493
M. Wt: 217.22 g/mol
InChI Key: SSNRJYADPZFASQ-UHFFFAOYSA-N
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Description

6-Anilino-3-methyl-1H-pyrimidine-2,4-dione is a heterocyclic organic compound with a pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-anilino-3-methyl-1H-pyrimidine-2,4-dione typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 3-methyluracil and aniline.

    Condensation Reaction: The key step involves the condensation of 3-methyluracil with aniline in the presence of a suitable catalyst, often under reflux conditions. Common catalysts include acids like hydrochloric acid or bases like sodium hydroxide.

    Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification is common to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-Anilino-3-methyl-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where the aniline group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products

Scientific Research Applications

6-Anilino-3-methyl-1H-pyrimidine-2,4-dione has been extensively studied for its applications in various fields:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cellular signaling pathways.

    Medicine: Explored for its anticancer, antiviral, and antibacterial properties. It serves as a lead compound in the development of new therapeutic agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals due to its stable structure and reactivity.

Mechanism of Action

The mechanism by which 6-anilino-3-methyl-1H-pyrimidine-2,4-dione exerts its effects involves interaction with specific molecular targets:

    Molecular Targets: It primarily targets enzymes such as kinases, which play crucial roles in cell signaling and regulation.

    Pathways Involved: By inhibiting these enzymes, the compound can disrupt various cellular processes, leading to effects such as cell cycle arrest, apoptosis, or inhibition of viral replication.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-3-methyl-1H-pyrimidine-2,4-dione: Similar in structure but with an amino group instead of an aniline group.

    6-Anilino-1H-pyrimidine-2,4-dione: Lacks the methyl group at the 3-position.

Uniqueness

6-Anilino-3-methyl-1H-pyrimidine-2,4-dione is unique due to the presence of both the aniline and methyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold for drug development and other applications.

Properties

IUPAC Name

6-anilino-3-methyl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-14-10(15)7-9(13-11(14)16)12-8-5-3-2-4-6-8/h2-7,12H,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNRJYADPZFASQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801332121
Record name 6-anilino-3-methyl-1H-pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801332121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201974
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

7269-95-6
Record name 6-anilino-3-methyl-1H-pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801332121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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